molecular formula C22H15ClO4S B2521156 (3-{[(2-Chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone CAS No. 339275-75-1

(3-{[(2-Chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone

Cat. No.: B2521156
CAS No.: 339275-75-1
M. Wt: 410.87
InChI Key: VJOCMWNXVZYQDH-UHFFFAOYSA-N
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Description

(3-{[(2-Chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone is a complex organic compound with a unique structure that combines a benzofuran ring with a sulfonyl group and a chlorophenyl group

Scientific Research Applications

(3-{[(2-Chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone has several applications in scientific research:

Future Directions

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Thus, considerable attention has been focused on the discovery of new drugs in the fields of drug invention and development . This suggests that there is potential for future research and development of this compound and similar benzofuran derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-{[(2-Chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent to form the benzofuran ring. The sulfonyl group is then introduced through a sulfonylation reaction using 2-chlorobenzenesulfonyl chloride under basic conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification steps are often streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-{[(2-Chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-{[(2-Chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone is unique due to its combination of a benzofuran ring with a sulfonyl and chlorophenyl group, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

[3-[(2-chlorophenyl)sulfonylmethyl]-1-benzofuran-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClO4S/c23-18-11-5-7-13-20(18)28(25,26)14-17-16-10-4-6-12-19(16)27-22(17)21(24)15-8-2-1-3-9-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOCMWNXVZYQDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)CS(=O)(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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